ethyl 3-(benzo[d]thiazol-2-yl)-2-(3-phenylpropanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is related to a class of substances synthesized through various chemical reactions involving ethyl 2-(benzo[d]thiazol-2-yl)acetate and different derivatives in a reaction environment. These compounds are of interest due to their structural complexity and potential biological activities.
Synthesis Analysis
The synthesis involves the interaction of ethyl 2-(benzo[d]thiazol-2-yl)acetate with arylidinemalononitrile derivatives or cyanoacrylate derivatives in an ethyl alcohol (EtOH)/triethylamine (TEA) solution at room temperature, leading to a range of compounds including ethyl iminothiazolopyridine-4-carboxylates and ethyl amino(methoxy)methyl-3-(substitutedphenyl)-1-oxo-1H-benzo[4,5]thiazole[3,2-a]pyridine-4-carboxylates (Mohamed, 2021).
Molecular Structure Analysis
The molecular structures of the synthesized compounds were confirmed using elemental analysis and spectroscopic data, indicating successful formation of the targeted molecular frameworks. The structure determination is crucial for understanding the compound's chemical behavior and potential interactions with biological targets.
Chemical Reactions and Properties
These compounds can undergo further chemical reactions, leading to the creation of new derivatives with potentially interesting biological activities. The synthesis process allows for the introduction of various functional groups, altering the compound's chemical properties and reactivity (Mohamed, 2021).
Scientific Research Applications
Antituberculosis Activity
A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, including compounds similar to the ethyl 3-(benzo[d]thiazol-2-yl) derivative, were synthesized and evaluated for their antituberculosis activity. One compound displayed significant activity against Mycobacterium tuberculosis (MTB) DNA gyrase, suggesting potential application in treating tuberculosis (Jeankumar et al., 2013).
Synthesis and Chemical Reactions
The synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, including variants of the ethyl 3-(benzo[d]thiazol-2-yl) compound, highlights its role in the preparation of chemically diverse and novel compounds. These processes are crucial in the development of new materials with potential applications in various scientific fields (Mohamed, 2014; 2021).
Anticancer Properties
Compounds related to ethyl 3-(benzo[d]thiazol-2-yl) have been studied for their potential anticancer properties. A study on ethyl 5-(4-substituted benzamido)-1-phenyl-1H-pyrazole-4-carboxylates showed promising antiproliferative activity against human lung carcinoma cells, indicating possible applications in cancer treatment (Raffa et al., 2019).
Biocidal Properties
Research on thiazolo[3,2-a]pyrimidines, closely related to the ethyl 3-(benzo[d]thiazol-2-yl) compound, demonstrated excellent biocidal properties against bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (Youssef et al., 2011).
Antibacterial Activity
The design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives, structurally related to ethyl 3-(benzo[d]thiazol-2-yl), revealed significant antibacterial activity. This points to potential use in developing new antibacterial drugs (Lv et al., 2017).
Safety And Hazards
- Assess toxicity, environmental impact, and handling precautions.
- Refer to relevant safety data sheets and literature.
Future Directions
- Explore further modifications for improved bioactivity.
- Investigate potential applications in drug development.
properties
IUPAC Name |
ethyl 3-(1,3-benzothiazol-2-yl)-2-(3-phenylpropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3S2/c1-2-32-26(31)29-15-14-18-21(16-29)34-25(28-22(30)13-12-17-8-4-3-5-9-17)23(18)24-27-19-10-6-7-11-20(19)33-24/h3-11H,2,12-16H2,1H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCWBOPFQXWLFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)CCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-(benzo[d]thiazol-2-yl)-2-(3-phenylpropanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.